molecular formula C20H26N4O3 B13767855 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile CAS No. 58444-23-8

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile

Cat. No.: B13767855
CAS No.: 58444-23-8
M. Wt: 370.4 g/mol
InChI Key: JZFSKHDCPOQSBP-UHFFFAOYSA-N
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Description

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is a chemical compound with the molecular formula C20H26N4O3 and a molecular weight of 370.45 g/mol . This compound is known for its unique structure, which includes a nicotinonitrile core substituted with hydroxyethyl and phenoxyethoxy groups. It has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves multiple steps. One common method includes the reaction of 4-methyl-2-nitrobenzonitrile with 2-hydroxyethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with 3-(2-phenoxyethoxy)propylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-[(2-Hydroxyethyl)(methyl)amino]nicotinonitrile
  • 4-Methyl-2-[(3-phenoxypropyl)amino]nicotinonitrile
  • 2-[(2-Phenoxyethoxy)propyl]amino-4-methylpyridine-3-carbonitrile

Uniqueness

6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

58444-23-8

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

6-(2-hydroxyethylamino)-4-methyl-2-[3-(2-phenoxyethoxy)propylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C20H26N4O3/c1-16-14-19(22-9-10-25)24-20(18(16)15-21)23-8-5-11-26-12-13-27-17-6-3-2-4-7-17/h2-4,6-7,14,25H,5,8-13H2,1H3,(H2,22,23,24)

InChI Key

JZFSKHDCPOQSBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)NCCCOCCOC2=CC=CC=C2)NCCO

Origin of Product

United States

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